PD 132002

Description

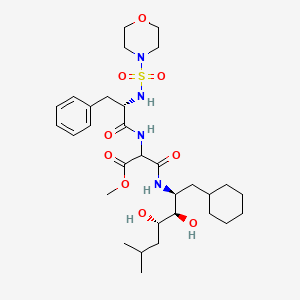

PD 132002 (methyl ester of 3-[[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino]-3-oxo-2-[(S)-2-(4-morpholinosulfonylamino)-3-phenylpropanoylamino]propionic acid; CAS 134452-04-3) is a peptidomimetic renin inhibitor with the molecular formula C₃₁H₅₀N₄O₉S and a molecular weight of 654.82 g/mol . It incorporates an N-terminal sulfonamide group, which enhances in vitro activity, and a morpholinosulfonyl-substituted phenylalanine residue critical for binding to human plasma renin . This compound exhibits potent inhibition of human plasma renin (IC₅₀ = 0.28 nM at pH 6.0) and demonstrates significant hypotensive effects in Na-depleted cynomolgus monkeys following oral administration (30 mg/kg dose, maximum MAP reduction of 22 mmHg) . Its chiral synthesis involves carbon-14 labeling via L-phenylalanine, achieving a specific activity of 35.5 mCi/mmol .

Properties

Molecular Formula |

C31H50N4O9S |

|---|---|

Molecular Weight |

654.8 g/mol |

IUPAC Name |

methyl 3-[[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate |

InChI |

InChI=1S/C31H50N4O9S/c1-21(2)18-26(36)28(37)24(19-22-10-6-4-7-11-22)32-30(39)27(31(40)43-3)33-29(38)25(20-23-12-8-5-9-13-23)34-45(41,42)35-14-16-44-17-15-35/h5,8-9,12-13,21-22,24-28,34,36-37H,4,6-7,10-11,14-20H2,1-3H3,(H,32,39)(H,33,38)/t24-,25-,26-,27?,28+/m0/s1 |

InChI Key |

IEWAGORIVPFRDB-KDPBSHNGSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |

Canonical SMILES |

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)O |

Synonyms |

3-((1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)amino)-N-(N-(4-morpholinosulfonyl)phenylalanyl)-3-oxo-DL-alanine methyl ester PD 132002 PD-132002 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD 132002 typically involves multi-step organic synthesis. The process may include:

Formation of the cyclohexylmethyl intermediate: This step involves the reaction of cyclohexylmethyl bromide with a suitable nucleophile to form the cyclohexylmethyl intermediate.

Introduction of the dihydroxyhexyl group: The intermediate is then reacted with a dihydroxyhexyl derivative under specific conditions to introduce the dihydroxyhexyl group.

Coupling with the morpholinylsulfonyl derivative: The resulting compound is coupled with a morpholinylsulfonyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1S,2R,3S)-1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl]amino}-2-({(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoyl}amino)-3-oxopropanoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of amino and sulfonyl groups suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its complex structure and functional groups could make it a candidate for drug development, particularly in the areas of cancer, inflammation, or infectious diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart specific properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of PD 132002 depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

PD 132002 belongs to a class of renin inhibitors designed to mimic the angiotensinogen substrate. Key structural analogues include:

Key Differentiators

- pH Sensitivity : this compound’s renin inhibitory activity is highly pH-dependent, with a 100-fold decrease in potency at pH 7.4 compared to pH 6.0 in dog plasma . This contrasts with PD 134672, which maintains consistent activity across pH levels, suggesting better stability in physiological conditions .

- Structural Flexibility: The morpholinosulfonyl group in this compound enhances binding affinity but may contribute to pH sensitivity. PD 134672’s thiazolylalanine substitution improves target engagement without compromising pH stability .

Pharmacological Outcomes

- Its pH sensitivity may restrict therapeutic utility in systemic circulation .

- PD 134672 : Superior oral efficacy and pH resilience make it a more viable candidate for hypertension treatment despite lower bioavailability .

Research Implications and Limitations

While this compound demonstrates potent renin inhibition, its pH-dependent activity and moderate bioavailability highlight challenges in clinical translation. Comparative studies with PD 134672 and S2864 suggest that structural modifications to stabilize binding at physiological pH could improve therapeutic outcomes. Further research is needed to optimize pharmacokinetic profiles and validate long-term safety in preclinical models .

Q & A

Basic Research Questions

Q. How can I formulate focused research questions for studying PD 132002?

- Methodological Framework : Use the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to structure questions . For example:

- Population: What biological systems or models are relevant to this compound?

- Intervention: How does this compound interact with specific molecular targets?

- Comparison: How does its efficacy compare to structurally analogous compounds?

- Outcome: What measurable endpoints (e.g., binding affinity, toxicity) are prioritized?

Q. What experimental design principles apply to this compound studies?

- Key Considerations :

- Controls : Include positive/negative controls (e.g., known inhibitors, solvent-only groups) to validate assay specificity .

- Variables : Define independent (e.g., concentration, exposure time) and dependent variables (e.g., gene expression, metabolic activity) clearly .

- Replication : Use triplicate measurements and independent experimental repeats to address biological variability .

- Example Table : Experimental Parameters for In Vitro this compound Testing

| Parameter | Description |

|---|---|

| Concentration Range | 0.1–100 μM (logarithmic scale for dose-response) |

| Exposure Duration | 24–72 hours (time-course analysis) |

| Assay Type | Cell viability (MTT), apoptosis (Annexin V), target protein quantification |

Q. How should I collect and validate data for this compound research?

- Data Sources :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.